9,10-Ethanoanthracene-9(10H)-propanamide

Pharmaceutical Analysis Impurity Profiling Chromatography

Accurate impurity profiling of maprotiline API requires the exact amide reference standard, not an amine analog. 9,10-Ethanoanthracene-9(10H)-propanamide (Maprotiline EP Impurity C) enables precise HPLC separation from N-methyl and N-desmethyl metabolites. - **Critical differentiation:** Primary amide vs. amine functionalities alter retention time and MS response-prevents misidentification in ICH Q3A compliance (≤0.10% unspecified impurity threshold). - **Synthetic utility:** Direct LAH reduction yields desmethylmaprotiline without toxic cyanogen bromide demethylation. - **Forced degradation:** Spiking matrix confirms specificity for oxidative/thermal stress studies. Reliable supply for QC labs and process R&D.

Molecular Formula C₁₉H₁₉NO
Molecular Weight 277.36
Cat. No. B1159049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Ethanoanthracene-9(10H)-propanamide
Synonyms9,10-Ethanoanthracene-9(10H)-propionamide
Molecular FormulaC₁₉H₁₉NO
Molecular Weight277.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Ethanoanthracene-9(10H)-propanamide: Sourcing & Specification


9,10-Ethanoanthracene-9(10H)-propanamide is a synthetic organic compound belonging to the 9,10-dihydro-9,10-ethanoanthracene class, characterized by a rigid tetracyclic core and a primary amide-terminated propanamide side chain [1]. It is primarily utilized as a key chemical intermediate in the synthesis of the antidepressant maprotiline and its metabolites, and is officially designated as a pharmaceutical reference standard for impurity profiling .

9,10-Ethanoanthracene-9(10H)-propanamide: Why Substitution Fails


The 9,10-ethanoanthracene scaffold is a privileged structure, but substitution with a generic analog is scientifically unsound. This specific compound, 9,10-ethanoanthracene-9(10H)-propanamide, is defined by a precise primary amide functional group. In contrast, its closest analogs, such as maprotiline [1] or desmethylmaprotiline [2], feature methylated or demethylated amine functionalities. This difference in the terminal group's electron density and hydrogen-bonding capacity fundamentally alters the compound's reactivity, chromatographic behavior, and biological recognition, making it non-fungible for any application requiring a specific impurity marker, synthetic intermediate for targeted modification, or defined reference material.

9,10-Ethanoanthracene-9(10H)-propanamide: Evidence Guide


Chromatographic Selectivity vs. N-Desmethyl & N-Methyl Analogs

As the free amide, 9,10-ethanoanthracene-9(10H)-propanamide exhibits reversed-phase chromatographic behavior distinct from its structurally related amine analogs, N-desmethylmaprotiline and maprotiline. Its increased polarity due to the amide group results in significantly lower retention (shorter retention time) in common C18 HPLC methods, enabling clear separation and quantification without peak co-elution, a critical parameter for specificity in impurity analysis [1].

Pharmaceutical Analysis Impurity Profiling Chromatography

Synthetic Utility: One-Step Reduction to Desmethylmaprotiline

9,10-Ethanoanthracene-9(10H)-propanamide serves as a pivotal intermediate offering a chemically orthogonal route compared to the N-methyl analog. While N-methyl-9,10-ethanoanthracene-9(10H)-propionamide requires a subsequent N-demethylation step to yield the desmethyl metabolite, the primary amide group in 9,10-ethanoanthracene-9(10H)-propanamide can be directly reduced to the corresponding primary amine (desmethylmaprotiline) via standard lithium aluminum hydride (LAH) or borane reduction protocols . This bypasses the need for harsh N-demethylation conditions (e.g., von Braun reaction with cyanogen bromide), thereby improving atom economy and reducing steps.

Organic Synthesis Process Chemistry Reaction Selectivity

Molecular Weight Differentiation from N-Methyl & N-Nitroso Analogs

9,10-Ethanoanthracene-9(10H)-propanamide possesses a unique and precisely defined molecular weight of 277.36 g/mol (C₁₉H₁₉NO) , which is a critical differentiator in mass spectrometry-based detection and quantification. This exact mass is distinct from key analogs: maprotiline (free base, C₂₀H₂₃N, 277.40 g/mol), N-desmethylmaprotiline (C₁₉H₂₁N, 263.38 g/mol), and N-nitroso-maprotiline (C₂₀H₂₂N₂O, 306.41 g/mol) . This specific m/z ratio allows for unambiguous identification and quantification in LC-MS and GC-MS methods, even in complex matrices where chromatographic separation may be challenging.

Analytical Reference Standards Mass Spectrometry Quality Control

Regulatory Provenance: Pharmacopeial Impurity Marker

9,10-Ethanoanthracene-9(10H)-propanamide is specifically designated as a key intermediate for synthesizing Desmethylmaprotiline Hydrochloride, which is officially recognized as Maprotiline Hydrochloride Impurity C (EP Impurity) . Unlike generic chemical reagents that lack a defined regulatory identity, this compound's inclusion in pharmacopeial impurity profiles (e.g., European Pharmacopoeia) provides a clear, established framework for its use in quality control. Its use as a reference standard is therefore directly aligned with ICH Q3A/Q3B requirements for the qualification and control of organic impurities in drug substances and products [1].

Regulatory Compliance Pharmacopeial Standards Impurity Control

9,10-Ethanoanthracene-9(10H)-propanamide: Primary Applications


Maprotiline HCl Impurity Profiling & Batch Release

This scenario involves the use of 9,10-ethanoanthracene-9(10H)-propanamide as a critical reference standard in a quality control laboratory. It is essential for developing and validating a stability-indicating HPLC or UPLC method capable of separating and quantifying Maprotiline EP Impurity C [1]. The unique molecular weight (277.36 g/mol) and chromatographic behavior of the compound (eluting as a distinct peak from N-desmethyl and N-methyl analogs) allow analysts to accurately measure impurity levels in manufactured API batches. This ensures compliance with ICH Q3A thresholds, where specified unidentified impurities are limited to ≤0.10% and any unspecified impurity to ≤0.10% [2]. The specific quantitative differentiation in MS and HPLC ensures the integrity of the batch release data, preventing the misidentification of this specific amide impurity as a more benign or structurally different contaminant.

Synthesis of Maprotiline Metabolites & Structural Analogs

In a medicinal chemistry or process R&D setting, 9,10-ethanoanthracene-9(10H)-propanamide is the preferred starting material for the one-step synthesis of desmethylmaprotiline and its derivatives. Unlike the commercially available N-methyl analog (N-methyl-9,10-ethanoanthracene-9(10H)-propionamide) [1], which requires a subsequent N-demethylation step, this compound can be directly reduced using standard reagents like lithium aluminum hydride (LAH) [2]. This atom-economical route is favored for generating libraries of tetracyclic antidepressants or preparing stable isotope-labeled internal standards for pharmacokinetic studies, as it minimizes synthetic steps and avoids the use of toxic cyanogen bromide typically required for amine demethylation.

Forced Degradation Studies for Stability-Indicating Method Development

This compound is employed in forced degradation studies (also known as stress testing) of maprotiline drug substance and drug product. As an amide derivative, 9,10-ethanoanthracene-9(10H)-propanamide can be a specific degradation product formed under oxidative or thermal stress conditions. Analytical development scientists utilize the compound to spike placebo and stressed sample matrices to establish method specificity and confirm that the analytical method can resolve the degradation product from the API and other related impurities [1]. The chromatographic and mass spectrometric differentiation from maprotiline and its primary amine metabolite is critical for developing robust stability-indicating methods required for regulatory submission.

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